3-(1-hydroxyethyl)-N-(2-phenylmethoxypyridin-4-yl)pyrrolidine-1-carboxamide
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Overview
Description
3-(1-Hydroxyethyl)-N-(2-phenylmethoxypyridin-4-yl)pyrrolidine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidine ring, a hydroxyethyl group, and a phenylmethoxypyridinyl moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-hydroxyethyl)-N-(2-phenylmethoxypyridin-4-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor such as 4-pyridinecarboxylic acid, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic addition reaction using ethylene oxide or a similar reagent.
Attachment of the Phenylmethoxypyridinyl Moiety: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the phenylmethoxypyridinyl group to the pyrrolidine ring.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may be optimized for cost-effectiveness and yield. This could involve:
Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxyethyl)-N-(2-phenylmethoxypyridin-4-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the pyrrolidine ring or other functional groups.
Substitution: The phenylmethoxypyridinyl moiety can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups onto the phenylmethoxypyridinyl moiety.
Scientific Research Applications
3-(1-Hydroxyethyl)-N-(2-phenylmethoxypyridin-4-yl)pyrrolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and other biochemical processes.
Materials Science: Its unique structure may be exploited in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1-hydroxyethyl)-N-(2-phenylmethoxypyridin-4-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the phenylmethoxypyridinyl moiety play crucial roles in binding to these targets, modulating their activity and triggering downstream biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(1-Hydroxyethyl)-N-(2-methoxypyridin-4-yl)pyrrolidine-1-carboxamide: Lacks the phenyl group, which may alter its binding affinity and biological activity.
3-(1-Hydroxyethyl)-N-(2-phenylpyridin-4-yl)pyrrolidine-1-carboxamide: Similar structure but without the methoxy group, potentially affecting its solubility and reactivity.
Uniqueness
3-(1-Hydroxyethyl)-N-(2-phenylmethoxypyridin-4-yl)pyrrolidine-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the hydroxyethyl and phenylmethoxypyridinyl moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
3-(1-hydroxyethyl)-N-(2-phenylmethoxypyridin-4-yl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14(23)16-8-10-22(12-16)19(24)21-17-7-9-20-18(11-17)25-13-15-5-3-2-4-6-15/h2-7,9,11,14,16,23H,8,10,12-13H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOLOOUDOCEXDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)C(=O)NC2=CC(=NC=C2)OCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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